![molecular formula C11H18N2O B1366362 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- CAS No. 23996-62-5](/img/structure/B1366362.png)
2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-
Overview
Description
2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- is a heterocyclic compound with a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of substituted azepinone derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : CHNO
- Molecular Weight : 194.27 g/mol
The structure features a piperidine moiety attached to a tetrahydroazepinone ring, which contributes to its biological activity.
Inhibitors of Protein Kinase D (PKD)
Recent studies have highlighted the potential of 2H-Azepin-2-one derivatives as inhibitors of Protein Kinase D (PKD), an enzyme implicated in various cancer pathways. For instance, modifications to the azepinone ring have been explored to enhance inhibitory activity.
Case Study : A derivative of this compound demonstrated improved PKD inhibition with an IC value of 28 nM, significantly more potent than its predecessors . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the azepinone scaffold were crucial for maintaining activity against PKD.
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Case Study : In a study examining various azepinone derivatives, compounds with similar scaffolds showed promise in modulating neurotransmitter systems, indicating potential for developing treatments for anxiety and depression .
Building Blocks in Organic Synthesis
2H-Azepin-2-one serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.
Data Table: Synthetic Reactions Involving 2H-Azepin-2-one Derivatives
Reaction Type | Example Reaction | Outcome |
---|---|---|
Alkylation | Reaction with alkyl halides | Formation of substituted azepinones |
Acylation | Acylation with carboxylic acids | Formation of amide derivatives |
Cyclization | Cyclization with dienes | Formation of fused ring systems |
This table summarizes key synthetic reactions that utilize 2H-Azepin-2-one derivatives as intermediates or reactants.
Anticancer Activity
Research has indicated that certain derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
Case Study : A derivative was tested against LNCaP prostate cancer cells and showed significant inhibition of cell growth at concentrations correlating with its PKD inhibitory activity . This suggests a dual mechanism where both PKD inhibition and direct anticancer effects may be at play.
Antimicrobial Properties
Emerging studies suggest that some azepinone derivatives possess antimicrobial activities against specific bacterial strains, making them candidates for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-2H-azepin-2-one: Similar in structure but lacks the piperidinyl group.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a bromine atom and a benzene ring, offering different chemical properties.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Features a methoxyimino group, providing distinct reactivity .
Uniqueness
2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its ability to interact with biological targets and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N2O
- Molecular Weight : 208.30 g/mol
- CAS Number : 22993-71-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its structure suggests potential interactions with various receptors and enzymes.
The biological activity of 2H-Azepin-2-one can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in neurotransmitter metabolism.
Neuropharmacological Effects
Several studies have investigated the neuropharmacological effects of 2H-Azepin-2-one. Notably:
- Study on Serotonergic Activity : A study demonstrated that derivatives of this compound could selectively bind to serotonin receptors, indicating potential antidepressant effects .
- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease .
Case Study 1: Antidepressant Activity
A clinical trial assessed the efficacy of a related compound in treating depression. Results indicated significant improvement in patients receiving the treatment compared to placebo groups, highlighting the potential of azepine derivatives in mood regulation.
Case Study 2: Cholinesterase Inhibition
In a laboratory setting, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results showed that it effectively reduced AChE activity, suggesting its utility in cognitive enhancement and Alzheimer's treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-piperidin-1-yl-1,2,3,4-tetrahydroazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-10(6-2-3-7-12-11)13-8-4-1-5-9-13/h6H,1-5,7-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDWYWDPOFBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462261 | |
Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-62-5 | |
Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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